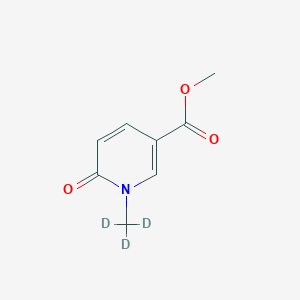
Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate is a chemical compound with the molecular formula C8H5D3NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of deuterium atoms (trideuteriomethyl group) makes it particularly interesting for various scientific applications, especially in the field of isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate typically involves the introduction of a trideuteriomethyl group into the pyridine ring. One common method is through the reaction of a pyridine derivative with a deuterated reagent under controlled conditions. For instance, the compound can be synthesized by reacting 6-oxo-1-methylpyridine-3-carboxylate with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trideuteriomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate depends on its specific application. In isotopic labeling, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation in biological systems. The molecular targets and pathways involved vary based on the context of the study, such as enzyme interactions in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxo-1-methylpyridine-3-carboxylate: Lacks the trideuteriomethyl group, making it less suitable for isotopic labeling.
6-Oxo-1-(trideuteriomethyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Methyl 6-hydroxy-1-(trideuteriomethyl)pyridine-3-carboxylate: Contains a hydroxyl group instead of a keto group.
Uniqueness
The presence of the trideuteriomethyl group in Methyl 1-(methyl-d3)-6-oxopyridine-3-carboxylate makes it unique for isotopic labeling applications. This feature allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
methyl 6-oxo-1-(trideuteriomethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXHEBJCBBMISD-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
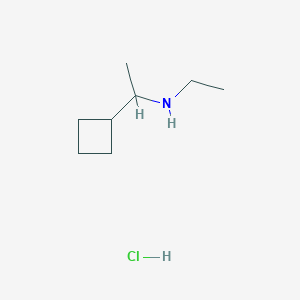
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2436794.png)


![N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2436799.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B2436800.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2436801.png)
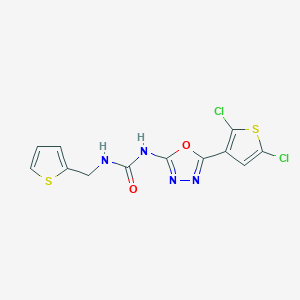
![Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2436803.png)
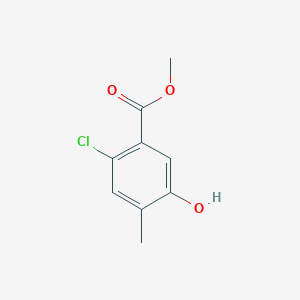

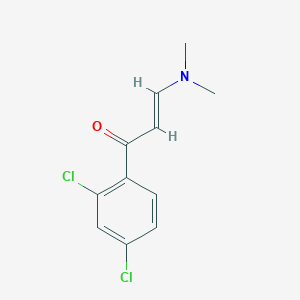
![Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2436810.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
